GMBS

Description

Structure

3D Structure

Properties

IUPAC Name |

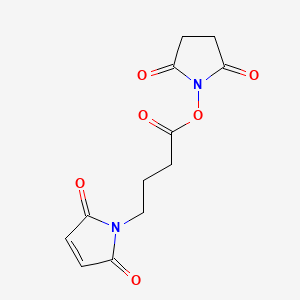

(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrol-1-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O6/c15-8-3-4-9(16)13(8)7-1-2-12(19)20-14-10(17)5-6-11(14)18/h3-4H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGATNRYUYNBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60230240 | |

| Record name | N-(gamma-Maleimidobutyryloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80307-12-6 | |

| Record name | N-(gamma-Maleimidobutyryloxy)succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080307126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(gamma-Maleimidobutyryloxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60230240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Maleimidobutyric acid N-hydroxysuccinimide ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Succinimidyl 4-maleimidylbutyrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7GNH9BK5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Versatility of N-(gamma-Maleimidobutyryloxy)succinimide (GMBS) in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(gamma-Maleimidobutyryloxy)succinimide (GMBS) is a heterobifunctional crosslinker pivotal in the field of bioconjugation. Its unique chemical architecture, featuring both an N-hydroxysuccinimide (NHS) ester and a maleimide group, enables the covalent linkage of molecules containing primary amines and sulfhydryl (thiol) groups, respectively. This dual reactivity makes this compound an indispensable tool for creating stable and specific linkages between biomolecules, with profound applications in therapeutic development, diagnostics, and fundamental biological research. This in-depth guide explores the core applications of this compound, provides detailed experimental protocols, and presents quantitative data to empower researchers in harnessing its full potential.

Core Applications of this compound

The primary utility of this compound lies in its ability to covalently conjugate different types of molecules in a controlled, stepwise manner.[1][2] This has led to its widespread adoption in several key areas of research and development:

-

Antibody-Drug Conjugates (ADCs): this compound is a cornerstone in the construction of ADCs, a revolutionary class of targeted cancer therapies.[1][2] It acts as a stable linker, connecting a potent cytotoxic drug (payload) to a monoclonal antibody that specifically targets antigens on the surface of tumor cells.[2][3] This targeted delivery minimizes systemic toxicity by ensuring the drug is released preferentially at the tumor site.[2][]

-

Protein and Peptide Labeling: Researchers utilize this compound to attach a variety of labels to proteins and peptides for detection and visualization.[1][2] This includes fluorescent dyes for imaging applications, biotin for affinity purification and detection, and other reporter molecules for use in various assays.[1]

-

Enzyme Immobilization: this compound facilitates the covalent attachment of enzymes to solid supports.[1][2] This process enhances enzyme stability and allows for their reuse in industrial biocatalysis and the development of biosensors.[1]

-

Peptide Conjugation for Immunology: Synthetic peptides can be conjugated to larger carrier proteins using this compound to enhance their immunogenicity for vaccine development and antibody production.[1]

Chemical Mechanism and Properties

This compound is a non-cleavable crosslinker, meaning the bond it forms is stable under physiological conditions.[5] Its spacer arm, composed of a butyrate group, has a length of 7.3 angstroms.[5]

The conjugation process is a two-step reaction:

-

Amine Reaction: The NHS ester end of this compound reacts with primary amines (-NH₂) on a target molecule (e.g., lysine residues on a protein) to form a stable amide bond. This reaction is most efficient at a pH range of 7-9.[3][6]

-

Sulfhydryl Reaction: The maleimide end of the this compound-modified molecule then reacts with a sulfhydryl group (-SH) on a second molecule (e.g., cysteine residues on a protein or a thiol-containing drug) to form a stable thioether bond. This reaction is highly specific for sulfhydryls and occurs optimally at a pH range of 6.5-7.5.[3][]

Quantitative Data for Bioconjugation Reactions

The efficiency and success of a bioconjugation reaction using this compound depend on several factors, including pH, temperature, and reaction time. The following tables summarize key quantitative parameters.

| Parameter | NHS Ester Reaction (Amine-reactive) | Maleimide Reaction (Sulfhydryl-reactive) |

| Optimal pH Range | 7.0 - 9.0[6][7] | 6.5 - 7.5[3][] |

| Recommended Buffer | Phosphate, Borate, Carbonate/Bicarbonate, HEPES[6] | Phosphate Buffered Saline (PBS)[8] |

| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, Glycine)[6][8] | Buffers containing sulfhydryl compounds |

| Typical Reaction Time | 30 minutes to 4 hours[6][8] | 30 minutes to 2 hours[8] |

| Typical Temperature | Room Temperature or 4°C[6][8] | Room Temperature or 4°C[8] |

Table 1: Reaction Conditions for this compound Crosslinking

| pH | Half-life of NHS-ester Hydrolysis |

| 7.0 (at 0°C) | 4-5 hours[6] |

| 8.6 (at 4°C) | 10 minutes[6] |

| 8.0 (at room temp) | 210 minutes (for a porphyrin-NHS ester)[9] |

| 8.5 (at room temp) | 180 minutes (for a porphyrin-NHS ester)[9] |

| 9.0 (at room temp) | 125 minutes (for a porphyrin-NHS ester)[9] |

Table 2: Hydrolytic Stability of NHS Esters (Note: Hydrolysis is a competing reaction to the desired amidation)

Detailed Experimental Protocols

The following provides a detailed, two-step protocol for conjugating two proteins using this compound. This protocol can be adapted for other molecules, such as linking a drug to an antibody.

Materials

-

This compound (N-(gamma-Maleimidobutyryloxy)succinimide)

-

Amine-containing protein (Protein-NH₂)

-

Sulfhydryl-containing protein (Protein-SH)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine, pH 8.0

-

Desalting columns

Experimental Workflow

Step-by-Step Procedure

Step 1: Activation of the Amine-Containing Protein (Protein-NH₂)

-

Preparation of Protein-NH₂: Dissolve the amine-containing protein in Conjugation Buffer to a final concentration of 1-10 mg/mL.[2] Ensure the buffer is free of primary amines.[8]

-

Preparation of this compound: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[8] this compound is not water-soluble.[3][8]

-

Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-NH₂ solution.[8] The final concentration of the organic solvent should be less than 10% to maintain protein solubility.[8]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[8]

-

Purification: Remove excess, non-reacted this compound using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the labeling of the sulfhydryl-containing protein with this compound in the next step.

Step 2: Conjugation to the Sulfhydryl-Containing Protein (Protein-SH)

-

Preparation of Protein-SH: Ensure the sulfhydryl-containing protein is in a reduced state. If necessary, treat with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column. Dissolve the reduced Protein-SH in Conjugation Buffer.

-

Conjugation Reaction: Combine the maleimide-activated Protein-NH₂ (from Step 1) with the reduced Protein-SH. The molar ratio will depend on the desired final product and the number of reactive sites on each protein.

-

Incubation: Incubate the mixture for 30 minutes at room temperature or for 2 hours at 4°C.[8]

-

Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added.

-

Final Purification: Purify the final conjugate from unreacted proteins and other byproducts using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography.

-

Characterization: Characterize the final conjugate to determine the degree of labeling and purity using techniques like SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.

Application in Antibody-Drug Conjugates: A Signaling Pathway Perspective

The therapeutic efficacy of an ADC relies on its ability to deliver a cytotoxic payload to a cancer cell, leading to cell death. The following diagram illustrates the generalized mechanism of action for an ADC created using a maleimide-based linker.

This pathway illustrates the journey of the ADC from binding to the cancer cell to inducing apoptosis. The stability of the thioether bond formed by the maleimide group of the this compound linker is critical to ensure that the cytotoxic payload remains attached to the antibody while in circulation and is only released inside the target cell.[]

Conclusion

N-(gamma-Maleimidobutyryloxy)succinimide is a powerful and versatile heterobifunctional crosslinker that plays a critical role in modern bioconjugation chemistry. Its ability to efficiently and stably link amine- and sulfhydryl-containing molecules has made it an enabling technology in the development of sophisticated biotherapeutics like ADCs, as well as a valuable tool for a wide range of research applications. A thorough understanding of its reaction mechanism, optimal reaction conditions, and appropriate experimental protocols, as outlined in this guide, is essential for researchers to successfully employ this compound in their scientific endeavors.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. interchim.fr [interchim.fr]

- 3. almacgroup.com [almacgroup.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. neb.com [neb.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

N-(γ-Maleimidobutyryloxy)succinimide (GMBS): A Technical Guide to its Mechanism of Action and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(γ-Maleimidobutyryloxy)succinimide (GMBS) is a heterobifunctional crosslinking agent widely employed in bioconjugation, the process of covalently linking two or more molecules, at least one of which is a biomolecule. This compound is particularly valuable for its ability to create stable conjugates between proteins, peptides, and other macromolecules. Its utility is rooted in the presence of two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group, connected by a butyrate spacer. This guide provides an in-depth technical overview of the mechanism of action of this compound, detailed experimental protocols, and quantitative data to empower researchers in their bioconjugation endeavors.

Core Mechanism of Action

The functionality of this compound as a crosslinker stems from the sequential or simultaneous reactions of its two terminal groups with specific functional groups on target molecules.

Amine-Reactive N-hydroxysuccinimide (NHS) Ester

The NHS ester end of this compound reacts specifically with primary amines (-NH₂) to form a stable amide bond.[1] In proteins, the most common primary amines are the ε-amine of lysine residues and the N-terminal α-amine of the polypeptide chain.

The reaction proceeds via a nucleophilic acyl substitution, where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of an unstable intermediate that subsequently releases N-hydroxysuccinimide as a byproduct, resulting in the formation of a stable amide linkage.[2]

Sulfhydryl-Reactive Maleimide Group

The maleimide group at the other end of this compound is highly reactive towards sulfhydryl (thiol) groups (-SH).[1] In proteins, the primary target for this reaction is the thiol group of cysteine residues.

The reaction mechanism is a Michael addition, where the nucleophilic sulfhydryl group attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This results in the formation of a stable thioether bond, securely linking the sulfhydryl-containing molecule to the this compound crosslinker.[1]

Quantitative Data

The efficiency and stability of this compound-mediated conjugation are influenced by various factors, including pH, temperature, and the intrinsic reactivity of the functional groups. The following tables summarize key quantitative data related to the performance of the NHS ester and maleimide reactive groups.

| Parameter | Value | Conditions | Reference(s) |

| Optimal pH Range | 7.2 - 9.0 | Aqueous buffer | [1] |

| Half-life of Hydrolysis | 4 - 5 hours | pH 7.0, 0°C | [2] |

| Half-life of Hydrolysis | 10 minutes | pH 8.6, 4°C | [2] |

Table 1: Quantitative Data for the NHS Ester Reaction. The reactivity of the NHS ester is highly pH-dependent, with hydrolysis being a competing reaction that increases with pH.

| Parameter | Value | Conditions | Reference(s) |

| Optimal pH Range | 6.5 - 7.5 | Aqueous buffer | [1] |

| Rate Constant (k) | ~1000 times faster than with amines | pH 7.0 | [1] |

| Hydrolysis Half-life (N-ethylmaleimide) | ~500-750 fold slower than charged maleimides | pH 7.4, 37°C | [3] |

| Hydrolysis Rate Constant (8-arm-PEG-maleimide) | 6.55 x 10⁻⁵ s⁻¹ | pH 7.4, 37°C | [4] |

Table 2: Quantitative Data for the Maleimide Reaction. The maleimide group exhibits high specificity for thiols within the optimal pH range. Above pH 7.5, reactivity with primary amines can occur. The stability of the maleimide ring is also pH-dependent.

| Property | Value | Reference(s) |

| Molecular Weight | 280.23 g/mol | [5] |

| Spacer Arm Length | 7.3 Å | [5] |

| Solubility | Insoluble in water; Soluble in DMSO and DMF | [1] |

| Storage | Store desiccated at 4°C or -20°C | [1] |

Table 3: Physicochemical Properties of this compound.

Experimental Protocols

A common application of this compound is the two-step conjugation of an enzyme to an antibody for use in immunoassays such as ELISA. The following is a detailed protocol for the conjugation of horseradish peroxidase (HRP) to a generic antibody (IgG).

Materials

-

Antibody (IgG) in an amine-free buffer (e.g., PBS)

-

Horseradish Peroxidase (HRP)

-

N-(γ-Maleimidobutyryloxy)succinimide (this compound)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.2

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

2-Mercaptoethanol (to cap unreacted maleimides)

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) reagents

-

ELISA plate, antigen, and substrate for activity testing

Protocol

Step 1: Activation of Antibody with this compound

-

Prepare Antibody: Dissolve the antibody (e.g., 5 mg) in 1 mL of PBS, pH 7.2 to a final concentration of 5 mg/mL (approximately 33 µM for a 150 kDa IgG).

-

Prepare this compound Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM (2.8 mg/mL).

-

Reaction: Add a 10-fold molar excess of the this compound/DMSO solution to the antibody solution (in this example, 33 µL of 10 mM this compound).

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C with gentle stirring.

Step 2: Removal of Excess this compound

-

Equilibrate Desalting Column: Equilibrate a desalting column with PBS, pH 7.2 according to the manufacturer's instructions.

-

Purification: Apply the reaction mixture from Step 1 to the desalting column to remove excess, unreacted this compound and the N-hydroxysuccinimide byproduct. Collect the fractions containing the maleimide-activated antibody. Protein-containing fractions can be identified by measuring absorbance at 280 nm.

Step 3: Conjugation of Maleimide-Activated Antibody to HRP

-

Prepare HRP: Dissolve HRP in PBS, pH 7.2. HRP has native sulfhydryl groups that can be used for conjugation. If the sulfhydryl content is low, HRP can be modified with a reagent like Traut's reagent (2-iminothiolane) to introduce additional thiol groups.

-

Reaction: Mix the maleimide-activated antibody with HRP in a desired molar ratio (e.g., 1:1 to 1:3 antibody to HRP).

-

Incubation: Incubate the mixture for 1 hour at room temperature or 2 hours at 4°C with gentle stirring.

-

Quenching: Add 2-mercaptoethanol to a final concentration of 10 mM to quench any unreacted maleimide groups. Incubate for 15 minutes at room temperature.

Step 4: Purification and Characterization of the Antibody-HRP Conjugate

-

Purification: Purify the antibody-HRP conjugate from unconjugated HRP and other reagents using a suitable method such as size-exclusion chromatography or affinity chromatography (e.g., Protein A/G).

-

Characterization by SDS-PAGE: Analyze the purified conjugate by SDS-PAGE under non-reducing conditions. The conjugate will have a higher molecular weight than the unconjugated antibody.

-

Characterization by ELISA: Confirm the functionality of the conjugate by performing an ELISA. Coat a plate with the antigen specific to the antibody, add the diluted antibody-HRP conjugate, and then add the HRP substrate to detect the enzymatic activity.

Visualizations

Mechanism of Action of this compound

Caption: Two-step reaction mechanism of this compound crosslinker.

Experimental Workflow for Antibody-Enzyme Conjugation

Caption: Workflow for antibody-enzyme conjugation using this compound.

Conclusion

N-(γ-Maleimidobutyryloxy)succinimide is a powerful and versatile tool for creating stable covalent linkages between biomolecules. A thorough understanding of its dual-reaction mechanism, coupled with adherence to optimized experimental protocols, is crucial for achieving high-yield and functional bioconjugates. The quantitative data and detailed methodologies provided in this guide are intended to equip researchers with the necessary knowledge to successfully implement this compound in their research and development activities, from basic protein-protein interaction studies to the development of sophisticated antibody-drug conjugates.

References

The Chemical Properties and Applications of GMBS Crosslinker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-γ-Maleimidobutyryl-oxysuccinimide ester (GMBS) is a heterobifunctional crosslinking agent widely utilized in bioconjugation, drug development, and diagnostics. Its unique chemical architecture, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide group, enables the covalent linkage of molecules containing these respective functional groups. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and visualizations of key chemical reactions and workflows.

Core Chemical Properties of this compound

This compound is a non-cleavable and water-insoluble crosslinker, necessitating its dissolution in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) prior to its use in aqueous reactions.[1] Its spacer arm, with a length of 7.3 Å, provides a short, defined linkage between conjugated molecules.[2][3]

Reactivity and Specificity

The utility of this compound lies in the distinct reactivity of its two functional ends:

-

NHS Ester: This group reacts specifically with primary amines (-NH2) to form stable amide bonds. This reaction is most efficient in the pH range of 7 to 9.[2][4]

-

Maleimide: This group targets sulfhydryl (thiol, -SH) groups, typically found in cysteine residues of proteins, to form a stable thioether linkage. The optimal pH range for this reaction is 6.5 to 7.5.[2] At pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines.[3]

Stability and Hydrolysis

Both the NHS ester and the maleimide group are susceptible to hydrolysis in aqueous environments, a critical consideration for experimental design.

-

NHS Ester Hydrolysis: The NHS ester is the more labile of the two functional groups. Its rate of hydrolysis increases significantly with increasing pH. For instance, the half-life of an NHS ester is approximately 4-5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.[2][5]

-

Maleimide Hydrolysis: The maleimide group is more stable than the NHS ester in aqueous solutions.[6] However, it will also undergo hydrolysis, particularly at alkaline pH. The pKa of maleimide is 10.0, and its hydrolysis rate increases in alkaline conditions.[1][7] It is recommended to use maleimide-containing reagents immediately after preparation in aqueous solutions.[3]

Quantitative Data Summary

The following tables summarize the key quantitative properties of the this compound crosslinker.

| Property | Value | References |

| Molecular Weight | 280.23 g/mol | [2] |

| Spacer Arm Length | 7.3 Å | [2][3] |

| CAS Number | 80307-12-6 |

| Reaction Parameter | NHS Ester | Maleimide | References |

| Target Functional Group | Primary Amine (-NH₂) | Sulfhydryl (-SH) | [2] |

| Optimal pH Range | 7.0 - 9.0 | 6.5 - 7.5 | [2] |

| Resulting Bond | Amide | Thioether | [2] |

| Condition | NHS Ester Half-life | References |

| pH 7.0, 0°C | 4 - 5 hours | [2][5] |

| pH 8.6, 4°C | 10 minutes | [2][5] |

Experimental Protocols

The following are detailed methodologies for common applications of the this compound crosslinker.

Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a protein containing sulfhydryl groups (Protein-SH).

Materials:

-

This compound Crosslinker

-

Protein-NH₂ (e.g., an antibody)

-

Protein-SH (e.g., an enzyme with a free cysteine)

-

Amine-free conjugation buffer (e.g., 0.1 M phosphate buffer, 150 mM NaCl, pH 7.2-7.5)

-

Organic Solvent (DMSO or DMF)

-

Desalting column (e.g., Sephadex G-25)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Preparation of Reagents:

-

Dissolve Protein-NH₂ in the conjugation buffer to a final concentration of 1-5 mg/mL.

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF immediately before use. For example, dissolve 2.8 mg of this compound in 1 mL of DMSO.[6]

-

-

Activation of Protein-NH₂:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein-NH₂ solution.

-

Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[6]

-

-

Removal of Excess this compound:

-

Remove non-reacted this compound using a desalting column equilibrated with the conjugation buffer.

-

Monitor the column fractions at 280 nm to collect the protein-containing fractions. Note that the NHS-ester leaving group also absorbs at 280 nm.[6]

-

-

Conjugation to Protein-SH:

-

Immediately add the purified, this compound-activated Protein-NH₂ to the Protein-SH solution. The molar ratio of the two proteins should be optimized for the specific application.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching of the Reaction:

-

To stop the conjugation reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.

-

-

Purification of the Conjugate:

-

Purify the final conjugate from unreacted proteins and byproducts using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

-

Purification and Characterization of Conjugates

Purification:

-

Size-Exclusion Chromatography (SEC): This technique is effective for separating the larger conjugate from smaller, unreacted proteins.[8] The choice of column and running buffer will depend on the size and properties of the conjugate.

-

Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate conjugates based on the hydrophobicity of the attached molecules, which is particularly useful in the purification of antibody-drug conjugates (ADCs).[8]

Characterization:

-

SDS-PAGE and Western Blotting: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the formation of the conjugate by observing a shift in the molecular weight.[9][10] Western blotting can then be used to confirm the identity of the proteins within the conjugate.[10]

-

Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to determine the precise molecular weight of the conjugate and to confirm the successful crosslinking.[11][12]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to analyze the purity of the conjugate and to separate different conjugated species.[13][14][15]

Visualizations

This compound Two-Step Conjugation Workflow

Caption: Workflow for a two-step protein conjugation using this compound.

This compound Reaction Mechanisms

Caption: Chemical reactions of this compound with amine and sulfhydryl groups.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. help.lumiprobe.com [help.lumiprobe.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. cellmosaic.com [cellmosaic.com]

- 14. hplc.eu [hplc.eu]

- 15. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GMBS Crosslinker: Reactivity, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-γ-Maleimidobutyryl-oxysuccinimide ester (GMBS) is a heterobifunctional crosslinker widely employed in bioconjugation chemistry. Its unique structure, featuring an N-hydroxysuccinimide (NHS) ester and a maleimide group, allows for the covalent and selective linkage of molecules containing primary amines and sulfhydryl (thiol) groups, respectively. This guide provides a comprehensive overview of this compound, detailing its reactivity, experimental protocols, and applications, with a focus on providing quantitative data and visual aids to support researchers in their work.

This compound is a non-cleavable and water-insoluble crosslinker, necessitating its dissolution in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before use.[1][2] It possesses a spacer arm of 7.3 Å, which separates the amine-reactive and sulfhydryl-reactive moieties.[3] This spatial separation is crucial in many applications, such as the preparation of antibody-enzyme conjugates and hapten-carrier protein complexes.[1]

Reactivity and Mechanism of Action

The utility of this compound lies in its two distinct reactive groups, which target different functional groups on proteins and other biomolecules. This allows for controlled, sequential conjugation, minimizing the formation of unwanted homodimers.

Amine Reactivity: The NHS Ester

The N-hydroxysuccinimide (NHS) ester of this compound reacts specifically with primary amines (-NH₂) found on the N-terminus of proteins and the side chain of lysine residues. This reaction, which occurs optimally at a pH range of 7-9, results in the formation of a stable amide bond.[1] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of the NHS leaving group.

It is important to note that the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with higher pH.[1] Therefore, it is crucial to perform the amine-targeted reaction promptly after preparing the this compound solution. While primary amines are the main target, some studies have shown that under certain conditions, other nucleophilic amino acid side chains like serine, threonine, and tyrosine can also react with NHS esters, although to a lesser extent.[4][5][6]

Sulfhydryl Reactivity: The Maleimide Group

The maleimide group of this compound exhibits high reactivity towards sulfhydryl groups (-SH), which are present in the side chain of cysteine residues. This reaction, known as a Michael addition, forms a stable thioether bond and is most efficient at a pH range of 6.5-7.5.[1][7] At pH values above 7.5, the maleimide group can also react with primary amines, losing its specificity for sulfhydryls.[8] The maleimide group is generally more stable in aqueous solutions than the NHS-ester, but it can also undergo slow hydrolysis at pH values above 7.5.[1]

Caption: A typical two-step experimental workflow for this compound crosslinking.

Applications of this compound Crosslinker

The versatility of this compound makes it a valuable tool in various research and development areas.

-

Antibody-Drug Conjugates (ADCs): this compound and similar crosslinkers are used to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. *[9] Enzyme-Linked Immunosorbent Assay (ELISA): this compound can be used to conjugate enzymes like horseradish peroxidase (HRP) to antibodies for use in ELISA and other immunoassays.

-

Protein-Protein Interaction Studies: this compound is employed in chemical cross-linking mass spectrometry (CXMS) to identify and map protein-protein interactions. By covalently linking interacting proteins, the complex can be isolated and analyzed by mass spectrometry to identify the cross-linked peptides, providing insights into the interaction interface.

-

Biomolecule Immobilization: this compound can be used to immobilize proteins or peptides onto surfaces for applications such as biosensors and affinity chromatography.

Case Study: Probing the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its signaling pathway is often dysregulated in cancer. This compound can be used to study the protein-protein interactions that are critical for EGFR signaling. For example, upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This compound can be used to crosslink EGFR to its binding partners, allowing for their identification and the mapping of the interaction sites.

dot

Caption: EGFR signaling pathway with a potential this compound crosslinking target.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker for the conjugation of amine- and sulfhydryl-containing molecules. By understanding its reactivity, optimizing reaction conditions, and following detailed protocols, researchers can successfully generate stable and well-defined bioconjugates for a wide range of applications in basic research, diagnostics, and therapeutics. The ability to selectively and covalently link biomolecules makes this compound an indispensable tool for scientists and drug developers.

References

- 1. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. help.lumiprobe.com [help.lumiprobe.com]

- 5. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. | Semantic Scholar [semanticscholar.org]

- 6. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytoscape: An Open Source Platform for Complex Network Analysis and Visualization [cytoscape.org]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to N-(γ-Maleimidobutyryloxy)succinimide (GMBS)

For Researchers, Scientists, and Drug Development Professionals

N-(γ-Maleimidobutyryloxy)succinimide (GMBS) is a heterobifunctional crosslinking reagent widely utilized in bioconjugation, drug development, and diagnostics. Its distinct chemical properties enable the covalent linkage of molecules containing primary amines to those with sulfhydryl groups. This guide provides a comprehensive overview of this compound, including its chemical and physical characteristics, detailed experimental protocols for its use, and a visualization of its reaction mechanism.

Core Properties and Quantitative Data

This compound is characterized by its non-cleavable, water-insoluble nature, necessitating its dissolution in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) prior to use.[1][2] Its structure features an N-hydroxysuccinimide (NHS) ester at one end and a maleimide group at the other, separated by a short aliphatic spacer arm.[1][2][3] This spacer is notable for its low potential to elicit an immune response, making this compound a preferred choice for creating antibody-drug conjugates and other bioconjugates for in vivo applications.[1]

| Property | Value | References |

| Spacer Arm Length | 7.3 Å | [1][3][4][5][6][7][8] |

| Alternative Spacer Arm Length | 7.4 Å | [9] |

| Molecular Weight | 280.23 g/mol | [1][3][7][8] |

| Chemical Formula | C₁₂H₁₂N₂O₆ | [1][3] |

| CAS Number | 80307-12-6 | [1][3][8] |

| Reactive Groups | NHS ester, Maleimide | [1][3][7] |

| Reactivity Towards | Primary amines (-NH₂), Sulfhydryl groups (-SH) | [1][3][7] |

| Solubility | Water-insoluble (soluble in DMF, DMSO) | [1][7] |

| Cleavability | Non-cleavable | [1][4][5] |

Experimental Protocols: Two-Step Conjugation using this compound

The following is a generalized two-step protocol for conjugating an amine-containing molecule (e.g., a protein or antibody) to a sulfhydryl-containing molecule.

Materials:

-

This compound crosslinker

-

Amine-containing protein (Protein-NH₂)

-

Sulfhydryl-containing molecule (Molecule-SH)

-

Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column

Procedure:

Step 1: Reaction of this compound with Amine-Containing Protein

-

Dissolve this compound: Immediately before use, dissolve this compound in a small amount of DMF or DMSO.

-

Prepare Protein Solution: Dissolve the amine-containing protein in the conjugation buffer.

-

Reaction: Add the dissolved this compound to the protein solution. A 10- to 50-fold molar excess of this compound over the protein is a common starting point. The optimal ratio may need to be determined empirically.[8]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Removal of Excess this compound: Remove non-reacted this compound using a desalting column equilibrated with the conjugation buffer. The product of this step is the maleimide-activated protein (Protein-maleimide).

Step 2: Reaction of Maleimide-Activated Protein with Sulfhydryl-Containing Molecule

-

Prepare Sulfhydryl-Containing Molecule: Dissolve the sulfhydryl-containing molecule in the conjugation buffer.

-

Reaction: Immediately add the maleimide-activated protein to the sulfhydryl-containing molecule solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule containing a free sulfhydryl group (e.g., cysteine or β-mercaptoethanol).

-

Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules and byproducts.

Reaction Mechanism and Workflow

The conjugation process with this compound follows a defined chemical pathway. The NHS ester of this compound reacts with a primary amine on the first molecule to form a stable amide bond. Subsequently, the maleimide group of the now-activated molecule reacts with a sulfhydryl group on the second molecule to form a stable thioether bond.

Caption: Two-step reaction workflow for bioconjugation using this compound.

The first step involves the activation of the amine-containing molecule with this compound. The NHS ester of this compound reacts with primary amines at a pH range of 7-9.[8] The second step is the conjugation of the maleimide-activated molecule with the sulfhydryl-containing molecule, which occurs optimally at a pH of 6.5-7.5.[8]

Caption: Logical relationship of this compound-mediated conjugation.

References

- 1. proteogene.com [proteogene.com]

- 2. cyanagen.com [cyanagen.com]

- 3. This compound crosslinker — CF Plus Chemicals [cfplus.cz]

- 4. N-(Gamma-Maleimidobutyryloxy) Succinimide (this compound) [proteochem.com]

- 5. This compound Crosslinker 100 mg - N-(Gamma-Maleimidobutyryloxy) Succinimide (this compound) - ProteoChem [proteochem.com]

- 6. This compound Crosslinking Reagent 1 gram - N-(Gamma-Maleimidobutyryloxy) Succinimide (this compound) - ProteoChem [proteochem.com]

- 7. Thermo Scientific™ this compound (N-γ-maleimidobutyryl-oxysuccinimide ester) | Fisher Scientific [fishersci.ca]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. covachem.com [covachem.com]

The Solubility of GMBS in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(γ-maleimidobutyryloxy)succinimide ester (GMBS) is a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and proteomics. Its utility is fundamentally linked to its solubility in appropriate solvents, which is critical for designing and executing successful conjugation strategies. This technical guide provides an in-depth overview of the solubility of this compound in common organic solvents, offering quantitative data, experimental considerations, and a procedural framework for solubility determination.

Core Concepts in this compound Solubility

This compound is a molecule with two reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a maleimide group that reacts with sulfhydryl groups. Due to the presence of these functional groups and its overall chemical structure, this compound is not soluble in aqueous solutions and requires an organic solvent for initial dissolution.[1] The choice of solvent is paramount, as it not only affects the dissolution of this compound but also the stability of its reactive groups and the integrity of the biomolecules involved in the conjugation reaction.

Quantitative Solubility Data

The solubility of this compound has been reported in several common organic solvents. The following table summarizes the available quantitative data to facilitate solvent selection for stock solution preparation.

| Organic Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |

| Dimethyl sulfoxide (DMSO) | 50 mg/mL[2] | 178.42 mM[2] | Ultrasonic assistance may be required for dissolution.[2] Use of newly opened, hygroscopic DMSO is recommended.[2] |

| Dimethylformamide (DMF) | Soluble[1][3] | Not specified | - |

| Dimethyl sulfoxide (DMSO) | 2.8 mg/mL | 10 mM | For preparation of a 10 mM stock solution.[1] |

| DMSO-based co-solvent system | ≥ 2.5 mg/mL | ≥ 8.92 mM | A clear solution can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] |

| DMSO-based co-solvent system | ≥ 2.5 mg/mL | ≥ 8.92 mM | A clear solution can be achieved in a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[2] |

| DMSO-based co-solvent system | ≥ 2.5 mg/mL | ≥ 8.92 mM | A clear solution can be achieved in a mixture of 10% DMSO and 90% Corn Oil.[2] |

Experimental Protocol for Determining this compound Solubility

While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the literature, a general methodology can be adapted from standard laboratory procedures for solubility assessment.

Objective: To determine the saturation solubility of this compound in a specific organic solvent.

Materials:

-

N-(γ-maleimidobutyryloxy)succinimide ester (this compound)

-

Organic solvent of interest (e.g., DMSO, DMF, Acetonitrile, THF)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a series of vials. The exact amount should be well above the expected solubility.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved this compound.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a known volume of the same organic solvent to a concentration within the linear range of the analytical method.

-

Quantification:

-

Using HPLC-UV: Inject the diluted sample into an HPLC system. The concentration of this compound is determined by comparing the peak area to a standard curve of known this compound concentrations.

-

Using UV-Vis Spectrophotometry: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance for this compound. The concentration is calculated using a standard curve prepared with known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility: Back-calculate the concentration in the original undiluted supernatant to determine the saturation solubility of this compound in the tested solvent.

Experimental Workflow for this compound Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Considerations for Handling this compound in Organic Solvents

-

Moisture Sensitivity: this compound is moisture-sensitive.[1] It is crucial to use anhydrous solvents and to minimize exposure to atmospheric moisture during handling and storage to prevent hydrolysis of the NHS ester.

-

Stability: The stability of this compound in solution can be time and temperature-dependent. Stock solutions should ideally be prepared fresh before use. For short-term storage, it is advisable to store them at low temperatures (-20°C or -80°C) in desiccated conditions.

-

Solvent Purity: The purity of the organic solvent can impact the solubility and stability of this compound. High-purity, anhydrous solvents are recommended.

-

Downstream Applications: When selecting a solvent, consider its compatibility with the subsequent bioconjugation reaction. The solvent should not denature or inactivate the biomolecules of interest. It is common practice to dissolve this compound in a small volume of a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous reaction buffer, ensuring the final concentration of the organic solvent is low (typically <10%) to maintain protein stability.[1]

This guide provides a foundational understanding of this compound solubility in organic solvents. For specific applications, it is always recommended to perform preliminary solubility tests under the intended experimental conditions to ensure optimal performance of this versatile crosslinker.

References

The Versatility of GMBS in Protein Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of protein chemistry and bioconjugation, the heterobifunctional crosslinker GMBS (N-γ-Maleimidobutyryl-oxysuccinimide ester) has emerged as a pivotal tool for the covalent linkage of biomolecules. Its unique architecture, featuring an N-hydroxysuccinimide (NHS) ester and a maleimide group, allows for a controlled, two-step conjugation of amine- and sulfhydryl-containing molecules. This technical guide provides an in-depth exploration of the core applications of this compound, detailed experimental protocols, and a quantitative comparison with other crosslinking agents, empowering researchers to leverage this versatile reagent in their scientific endeavors.

Core Principles of this compound Chemistry

This compound is a non-cleavable and water-insoluble crosslinker that must be dissolved in an organic solvent like DMSO or DMF before use.[1] Its utility is rooted in the distinct reactivity of its two functional ends. The NHS ester forms a stable amide bond with primary amines, such as the side chain of lysine residues, at a pH range of 7-9.[1] The maleimide group, on the other hand, specifically reacts with sulfhydryl groups, found in cysteine residues, to form a stable thioether bond at a pH of 6.5-7.5.[1] This differential reactivity allows for a sequential and highly controlled conjugation process, minimizing the formation of undesirable homodimers.[1]

The stability of these reactive groups is pH-dependent. The NHS ester is susceptible to hydrolysis, with the rate increasing at higher pH. The maleimide group is more stable but can also undergo slow hydrolysis at a pH greater than 7.5, which can lead to a loss of specificity for sulfhydryl groups.[1] Therefore, most conjugation reactions are performed in a pH range of 7.2-7.5.[1]

Key Applications of this compound in Protein Chemistry

The unique properties of this compound lend themselves to a variety of critical applications in protein chemistry, including the development of targeted therapeutics, advanced diagnostic reagents, and tools for fundamental biological research.

Antibody-Drug Conjugates (ADCs)

A paramount application of this compound is in the construction of ADCs, a revolutionary class of cancer therapeutics. ADCs consist of a monoclonal antibody that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a linker, such as this compound, that connects the two. This targeted delivery system enhances the therapeutic window of the cytotoxic agent by concentrating its activity at the tumor site and minimizing systemic toxicity. The non-cleavable nature of the this compound linker can provide a stable connection between the antibody and the drug, ensuring that the payload is released primarily upon lysosomal degradation of the antibody within the target cancer cell.

Enzyme Conjugation and Immunoassays

This compound is widely used to create enzyme-antibody conjugates for various immunoassays, such as ELISA and immunohistochemistry. By covalently linking an enzyme, like horseradish peroxidase (HRP) or alkaline phosphatase (AP), to a primary or secondary antibody, researchers can achieve signal amplification and sensitive detection of target antigens. The two-step conjugation process enabled by this compound is particularly advantageous in this context, as it prevents the formation of large, insoluble antibody-enzyme polymers that can occur with homobifunctional crosslinkers.

Protein Labeling

This compound serves as an efficient tool for labeling proteins with various reporter molecules, including fluorescent dyes and biotin. This allows for the visualization and tracking of proteins in cells and tissues, as well as their detection and purification through affinity-based methods. For example, a protein can be first reacted with this compound to introduce maleimide groups, which can then be specifically targeted by a sulfhydryl-containing fluorescent probe or biotin derivative.

Enzyme Immobilization

The immobilization of enzymes onto solid supports is a crucial technique for enhancing their stability, reusability, and suitability for industrial and biotechnological processes. This compound can be used to covalently attach enzymes to a variety of matrices that have been functionalized with either amine or sulfhydryl groups. This creates a stable and robust biocatalyst with improved operational performance.

Quantitative Data and Comparison

The choice of a crosslinker is a critical decision in any bioconjugation strategy. The following tables provide a summary of the key properties of this compound and a comparison with other commonly used NHS-maleimide crosslinkers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Full Chemical Name | N-γ-Maleimidobutyryl-oxysuccinimide ester | [2] |

| Molecular Weight | 280.24 g/mol | [2] |

| Spacer Arm Length | 7.3 Å | [2] |

| Reactive Groups | NHS ester, Maleimide | [1] |

| Reactivity Targets | Primary amines, Sulfhydryls | [1] |

| Water Solubility | Insoluble | [1] |

Table 2: Comparison of Common NHS-Maleimide Crosslinkers

| Crosslinker | Spacer Arm Length (Å) | Water Soluble |

| This compound | 7.3 | No |

| Sulfo-GMBS | 7.3 | Yes |

| SMCC | 8.3 | No |

| Sulfo-SMCC | 8.3 | Yes |

| BMPS | 5.9 | No |

| EMCS | 9.4 | No |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound. It is important to note that optimization of molar ratios and reaction conditions may be necessary for specific applications.

Protocol 1: Two-Step Protein-Protein Conjugation using this compound[1]

This protocol describes a general procedure for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).

Materials:

-

This compound (or Sulfo-GMBS for a water-soluble option)

-

Protein-NH₂ (e.g., antibody)

-

Protein-SH (e.g., enzyme with free sulfhydryls)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

DMSO or DMF (for this compound)

-

Desalting column

-

Quenching Buffer (optional): Buffer containing a sulfhydryl-containing compound (e.g., cysteine or 2-mercaptoethanol)

Procedure:

Step 1: Activation of Protein-NH₂ with this compound

-

Dissolve Protein-NH₂ in Conjugation Buffer to a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Add the this compound stock solution to the Protein-NH₂ solution to achieve a final 10-fold molar excess of this compound.

-

Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

-

Remove the excess, non-reacted this compound using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation of Activated Protein-NH₂ to Protein-SH

-

Immediately add the desalted, maleimide-activated Protein-NH₂ to the Protein-SH solution. The molar ratio of the two proteins should be optimized for the specific application.

-

Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

-

(Optional) To stop the reaction, add a quenching buffer containing a final concentration of 10-50 mM cysteine or 2-mercaptoethanol.

-

The final conjugate can be purified from unreacted components by size-exclusion chromatography or other appropriate methods.

Protocol 2: Preparation of an Antibody-Alkaline Phosphatase Conjugate

This protocol provides a more specific example of the two-step conjugation method for creating an antibody-AP conjugate.

Materials:

-

Antibody (containing primary amines)

-

Alkaline Phosphatase (AP)

-

This compound

-

Traut's Reagent (2-iminothiolane) or SATA to introduce sulfhydryl groups onto AP

-

Conjugation Buffer: PBS, pH 7.2

-

Activation Buffer: PBS with 5 mM EDTA, pH 8.0 (for Traut's Reagent) or Deacetylation Solution (0.5 M hydroxylamine, 25 mM EDTA in PBS, pH 7.2) for SATA

-

DMSO

-

Desalting columns

Procedure:

Step 1: Introduction of Sulfhydryl Groups to Alkaline Phosphatase

-

Using Traut's Reagent:

-

Dissolve AP in Activation Buffer.

-

Add a 20-fold molar excess of Traut's Reagent to the AP solution.

-

Incubate for 1 hour at room temperature.

-

Remove excess Traut's Reagent using a desalting column equilibrated with Conjugation Buffer.

-

-

Using SATA:

-

Dissolve AP in Conjugation Buffer.

-

Add a 10-fold molar excess of SATA (dissolved in DMSO) to the AP solution.

-

Incubate for 30 minutes at room temperature.

-

Add Deacetylation Solution to a final concentration of 0.05 M.

-

Incubate for 2 hours at room temperature to deacetylate the protected sulfhydryl group.

-

Remove excess reagents using a desalting column equilibrated with Conjugation Buffer.

-

Step 2: Activation of Antibody with this compound

-

Follow the procedure outlined in Step 1 of Protocol 1 to activate the antibody with this compound.

Step 3: Conjugation of Maleimide-Activated Antibody to Thiolated AP

-

Mix the maleimide-activated antibody with the thiolated AP at a desired molar ratio (e.g., 1:2 antibody to AP).

-

Incubate for 1 hour at room temperature or overnight at 4°C.

-

Purify the conjugate using size-exclusion chromatography.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

This compound Crosslinking Workflow

This diagram illustrates the two-step reaction mechanism of this compound.

Caption: Two-step workflow for protein conjugation using this compound.

Application in Studying Signaling Pathways: PI3K/Akt Pathway

While direct studies using this compound to elucidate the PI3K/Akt signaling pathway are not prominently documented, the principle of using antibody conjugates to probe such pathways is well-established. For instance, an antibody targeting a specific cell surface receptor that activates the PI3K/Akt pathway could be conjugated to a fluorescent molecule using this compound. This would allow for the visualization and tracking of the receptor upon ligand binding and subsequent internalization, providing insights into the initial steps of signal transduction. The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation.

Caption: Simplified PI3K/Akt signaling pathway.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that has become an indispensable tool in modern protein chemistry. Its ability to facilitate controlled and specific conjugation between amine- and sulfhydryl-containing molecules underpins a wide range of applications, from the development of life-saving antibody-drug conjugates to the creation of sensitive diagnostic reagents and robust immobilized enzymes. By understanding the fundamental principles of this compound chemistry and following well-defined experimental protocols, researchers can effectively harness the potential of this reagent to advance their scientific discoveries and contribute to the development of novel biotechnological and therapeutic solutions.

References

Methodological & Application

Application Notes and Protocols for GMBS-Mediated Antibody-Drug Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the use of N-γ-maleimidobutyryl-oxysuccinimide ester (GMBS) in the development of antibody-drug conjugates (ADCs). This compound is a heterobifunctional crosslinker that facilitates the covalent attachment of a cytotoxic drug to a monoclonal antibody (mAb), a critical process in the creation of targeted cancer therapies.

Introduction to this compound in ADC Development

Antibody-drug conjugates are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[] The linker, which connects the antibody and the drug, is a crucial component that influences the stability, efficacy, and safety of the ADC.[2] this compound is a widely used, non-cleavable linker that contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[3]

The NHS ester reacts with primary amines, such as the side chain of lysine residues on the surface of an antibody, to form a stable amide bond.[4][5] The maleimide group reacts with sulfhydryl (thiol) groups to form a stable thioether bond.[6] This dual reactivity allows for a two-step conjugation process, providing greater control over the reaction and the final product.[7]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the development of ADCs using this compound or similar maleimide-based linkers. The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[7][8]

| Parameter | Typical Value/Range | Method of Determination | Reference |

| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, RP-HPLC, Mass Spectrometry | [7][8] |

| Conjugation Efficiency | 60 - 90% | UV-Vis Spectroscopy, HPLC | [9] |

| Linker Stability (in plasma) | Moderate | ELISA, LC-MS | [] |

| Purity of Conjugate | >95% | Size Exclusion Chromatography (SEC) | [4] |

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the creation and characterization of an antibody-drug conjugate using this compound.

Protocol 1: Two-Step Antibody-Drug Conjugation using this compound

This protocol describes the process of first activating the antibody with this compound and then conjugating a thiol-containing drug to the activated antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

-

This compound crosslinker

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Thiol-containing cytotoxic drug

-

Conjugation Buffer: 50 mM Phosphate Buffer, 50 mM NaCl, 2 mM EDTA, pH 7.2

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the Conjugation Buffer at a concentration of 5-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the NHS ester reaction.

-

-

Activation of Antibody with this compound:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

-

-

Removal of Excess this compound:

-

Remove unreacted this compound using a desalting column equilibrated with the Conjugation Buffer.

-

Collect the fractions containing the this compound-activated antibody. Protein-containing fractions can be identified by measuring absorbance at 280 nm.

-

-

Conjugation of Thiol-Containing Drug:

-

Dissolve the thiol-containing drug in a suitable organic solvent (e.g., DMSO) and then dilute it into the Conjugation Buffer.

-

Add a 1.5- to 5-fold molar excess of the thiol-containing drug to the this compound-activated antibody.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching of the Reaction:

-

Quench any unreacted maleimide groups by adding a final concentration of 10 mM cysteine or N-acetylcysteine.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess drug and quenching agent.

-

Protocol 2: Purification of the Antibody-Drug Conjugate

Purification is a critical step to remove unconjugated antibody, free drug, and aggregates, resulting in a homogenous ADC product.

Materials:

-

Crude ADC solution from Protocol 1

-

Size Exclusion Chromatography (SEC) system

-

SEC column suitable for antibody separation

-

Purification Buffer: PBS, pH 7.4

Procedure:

-

System Equilibration:

-

Equilibrate the SEC system and column with at least two column volumes of Purification Buffer.

-

-

Sample Loading:

-

Load the crude ADC solution onto the equilibrated SEC column. The loading volume should not exceed 2-5% of the total column volume for optimal separation.

-

-

Elution and Fraction Collection:

-

Elute the ADC with the Purification Buffer at a flow rate recommended by the column manufacturer.

-

Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The ADC will typically elute as the main peak, with smaller peaks corresponding to aggregates (eluting earlier) and free drug (eluting later).

-

-

Pooling and Concentration:

-

Analyze the collected fractions by SDS-PAGE or HPLC to identify those containing the purified ADC.

-

Pool the pure fractions and concentrate the ADC to the desired concentration using an appropriate method, such as ultrafiltration.

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound-mediated antibody-drug conjugation.

Signaling Pathway: MMAE-Induced Tubulin Polymerization Inhibition

A common cytotoxic drug used in ADCs is Monomethyl Auristatin E (MMAE). MMAE is a potent anti-mitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Caption: MMAE mechanism of action within a target cancer cell.

References

- 2. researchgate.net [researchgate.net]

- 3. Syndivia – Making a difference in ADC with GeminiMab [syndivia.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. costunolide.com [costunolide.com]

- 9. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Peptide Conjugation Using GMBS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides to larger carrier molecules, such as proteins, is a critical technique in various fields of biomedical research and drug development. This process is essential for enhancing the immunogenicity of synthetic peptides for antibody production, enabling targeted drug delivery, and creating novel diagnostic reagents. N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS) is a heterobifunctional crosslinker widely used for this purpose. This compound contains two reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues on a protein), and a maleimide group that specifically reacts with sulfhydryl groups (e.g., the thiol group of a cysteine residue in a peptide).[1][2][3] This two-step reaction process allows for controlled and efficient conjugation of peptides to amine-containing molecules.

These application notes provide a detailed protocol for the conjugation of a cysteine-containing peptide to a carrier protein using the this compound crosslinker.

Principle of the Reaction

The conjugation process using this compound is a two-step procedure:

-

Activation of the Carrier Protein: The NHS-ester end of this compound reacts with primary amine groups on the carrier protein in a slightly alkaline pH range (7-9) to form a stable amide bond. This results in a maleimide-activated carrier protein.

-

Conjugation of the Peptide: The sulfhydryl group of a cysteine residue in the peptide then reacts with the maleimide group on the activated carrier protein at a neutral pH range (6.5-7.5) to form a stable thioether bond, resulting in the final peptide-protein conjugate.[1][2]

Quantitative Data Summary

The efficiency of the conjugation reaction can be influenced by several factors, including the molar ratio of this compound to the carrier protein, the molar ratio of the peptide to the activated carrier, reaction temperature, and incubation time. The following table summarizes representative data on how these parameters can affect conjugation efficiency.

| Molar Ratio (this compound:Protein) | Molar Ratio (Peptide:Activated Protein) | Temperature (°C) | Incubation Time (hours) | Conjugation Efficiency (%) | Notes |

| 10:1 | 1:1 | 25 | 2 | ~70-80 | Standard starting conditions for many proteins. |

| 20:1 | 1:1 | 25 | 2 | >90 | Higher excess of this compound can increase activation of the carrier protein. |

| 10:1 | 5:1 | 25 | 2 | >95 | A higher excess of peptide can drive the conjugation reaction to completion. |

| 10:1 | 1:1 | 4 | 12 | ~60-70 | Lower temperature can be used to maintain the stability of sensitive proteins, but may require longer incubation times. |

Note: The data presented in this table are illustrative and based on typical outcomes for maleimide-thiol conjugation reactions. Actual results will vary depending on the specific characteristics of the peptide and carrier protein used.

Experimental Protocols

This protocol describes the conjugation of a cysteine-containing peptide to Keyhole Limpet Hemocyanin (KLH) as the carrier protein.

Materials and Reagents

-

Keyhole Limpet Hemocyanin (KLH)

-

Cysteine-containing peptide

-

N-(γ-Maleimidobutyryloxy)succinimide ester (this compound)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2

-

Reducing Buffer: Conjugation Buffer containing 10 mM Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting columns (e.g., spin columns)

-

Reaction tubes

-

Spectrophotometer

Protocol

Step 1: Preparation of Reagents

-

This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. This compound is moisture-sensitive.[4]

-

KLH Solution: Dissolve KLH in PBS at a concentration of 10 mg/mL.

-

Peptide Solution: Dissolve the cysteine-containing peptide in Reducing Buffer at a concentration of 5-10 mg/mL. Incubate for 30 minutes at room temperature to reduce any disulfide bonds.

Step 2: Activation of KLH with this compound

-

In a reaction tube, combine 1 mL of the KLH solution (10 mg) with a 20-fold molar excess of the this compound stock solution. Calculation Note: The molecular weight of KLH can vary, so refer to the manufacturer's information. For this example, we assume a molecular weight that results in a specific volume of this compound solution to be added.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle stirring.

-

Remove the excess, unreacted this compound using a desalting column equilibrated with Conjugation Buffer. Collect the protein-containing fractions. The maleimide-activated KLH is now ready for conjugation.

Step 3: Conjugation of the Peptide to Activated KLH

-

Immediately combine the maleimide-activated KLH with the reduced peptide solution. A 1.5 to 2-fold molar excess of the peptide is recommended.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

The resulting KLH-peptide conjugate can be purified from excess peptide and other reaction components by dialysis or using a desalting column.

Step 4: Characterization of the Conjugate (Optional but Recommended)

-

Determine Conjugation Efficiency: The efficiency of the conjugation can be estimated by quantifying the amount of free sulfhydryl groups remaining in the reaction mixture using Ellman's reagent (DTNB).

-

SDS-PAGE Analysis: Analyze the KLH-peptide conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the KLH.[5]

-

Mass Spectrometry: For a more precise characterization, the conjugate can be analyzed by mass spectrometry to confirm the addition of the peptide to the carrier protein.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the this compound conjugation protocol.

Caption: Experimental workflow for peptide conjugation using this compound.

Caption: Chemical reaction pathway for this compound-mediated peptide conjugation.

References

- 1. nbinno.com [nbinno.com]

- 2. Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS) | Springer Nature Experiments [experiments.springernature.com]

- 3. korambiotech.com [korambiotech.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. youtube.com [youtube.com]

Application Notes and Protocols: A Step-by-Step Guide for GMBS Protein Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Introduction

GMBS (N-γ-maleimidobutyryl-oxysuccinimide ester) is a heterobifunctional crosslinking reagent used to covalently link molecules containing primary amines with molecules containing sulfhydryl groups.[1][2][3] This reagent is particularly valuable in bioconjugation techniques, including the formation of antibody-drug conjugates (ADCs), enzyme-labeled antibodies, and in studying protein-protein interactions through chemical cross-linking coupled with mass spectrometry (CXMS).[3][4]

The this compound crosslinker contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1][2][3] The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) at a pH range of 7-9 to form stable amide bonds.[1][2] The maleimide group specifically reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) at a pH range of 6.5-7.5 to form stable thioether bonds.[1][2] this compound is not water-soluble and must be dissolved in an organic solvent like DMSO or DMF before use.[2] A water-soluble analog, Sulfo-GMBS, is also available.[1]

Chemical Reaction and Workflow

The crosslinking process with this compound is typically performed as a two-step reaction to ensure specificity and reduce the formation of unwanted polymers.[1]

Caption: Two-step reaction workflow for this compound protein crosslinking.

Quantitative Parameters for this compound Crosslinking

Successful protein crosslinking with this compound depends on carefully controlling several experimental parameters. The following table summarizes key quantitative data for optimizing your protocol.

| Parameter | Recommended Range/Value | Notes |

| This compound to Protein Molar Excess | 10- to 50-fold molar excess over the amine-containing protein | More dilute protein solutions may require a greater molar excess. Empirical testing is recommended to determine the optimal ratio.[1][5] |

| pH for NHS Ester Reaction (Amine Coupling) | 7.0 - 9.0 | Reaction is typically performed at pH 7.2-8.5.[1][2][6] Avoid buffers containing primary amines like Tris or glycine.[1] |

| pH for Maleimide Reaction (Sulfhydryl Coupling) | 6.5 - 7.5 | The maleimide group's stability and specificity for sulfhydryls decrease at pH > 7.5.[1] |